molecular formula C26H25BrN4O2 B2753224 ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate CAS No. 477240-73-6

ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Cat. No.: B2753224
CAS No.: 477240-73-6
M. Wt: 505.416
InChI Key: XCYDSNVBPIVBBX-UHFFFAOYSA-N
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Description

Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H25BrN4O2 and its molecular weight is 505.416. The purity is usually 95%.
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Biological Activity

Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Overview of Pyrrolopyrimidine Compounds

Pyrrolopyrimidine derivatives are known for their significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural features of these compounds often influence their biological efficacy. The compound incorporates a piperidine moiety and a pyrrolopyrimidine core, which are critical for its biological interactions.

  • Inhibition of Protein Kinase B (PKB/Akt) :
    • The compound demonstrates potent inhibitory activity against PKB, a key regulator in various signaling pathways related to cell growth and survival. Research indicates that modifications to the piperidine linker enhance selectivity and bioavailability of these inhibitors .
  • Anti-inflammatory Activity :
    • Pyrrolopyrimidine derivatives have shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Studies have indicated that specific structural modifications can enhance binding affinity and inhibitory potency against COX-2 .
  • Anticancer Properties :
    • Compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolopyrimidine derivatives can be significantly influenced by their chemical structure:

Structural FeatureEffect on Activity
Bromophenyl Substitution Enhances binding affinity to target proteins due to increased lipophilicity.
Piperidine Linker Variations Modifications can lead to improved selectivity for PKB over related kinases like PKA .
Electron-Withdrawing Groups (EWGs) Presence of EWGs on phenyl rings has been correlated with increased anticancer activity .

Case Studies

  • In Vitro Studies :
    • A series of pyrrolopyrimidine derivatives were synthesized and tested against various cancer cell lines (e.g., A549, Hela). One derivative showed IC50 values as low as 0.38 μM, indicating strong anticancer potential compared to standard treatments .
  • In Vivo Efficacy :
    • Animal studies demonstrated that certain derivatives effectively inhibited tumor growth in xenograft models at tolerable doses, showcasing their potential for therapeutic applications .

Properties

IUPAC Name

ethyl 1-[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4O2/c1-2-33-26(32)19-12-14-30(15-13-19)24-23-22(18-6-4-3-5-7-18)16-31(25(23)29-17-28-24)21-10-8-20(27)9-11-21/h3-11,16-17,19H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYDSNVBPIVBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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